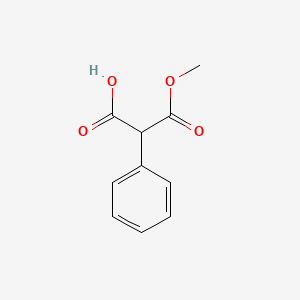

3-Methoxy-3-oxo-2-phenylpropanoic acid

Description

Significance of β-Keto Acids and their Derivatives in Contemporary Organic Synthesis

β-Keto acids and their ester derivatives are foundational building blocks in modern organic synthesis due to their versatile reactivity. fiveable.me Their structure, which contains both a ketone (or in this case, a carboxylic acid) and an ester group separated by a single carbon, allows for a wide array of chemical reactions. fiveable.me These compounds are particularly prized for their ability to form enolates, which are key intermediates in the formation of carbon-carbon bonds—a central operation in the construction of complex organic molecules. researchgate.net

The key attributes that underscore their importance include:

Enolate Formation and Alkylation: The protons on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, facilitating deprotonation to form a stabilized enolate ion. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in alkylation reactions to form more complex carbon skeletons. fiveable.meresearchgate.net

Condensation Reactions: β-Keto esters are famously involved in reactions like the Claisen condensation, where two ester molecules react to form a new β-keto ester, effectively lengthening the carbon chain. fiveable.me

Decarboxylation: Upon hydrolysis of the ester group, the resulting β-keto acid can readily undergo decarboxylation (loss of CO2) when heated, providing a reliable method for synthesizing ketones.

Precursors to Complex Molecules: Due to their dual electrophilic and nucleophilic character, β-keto esters serve as key intermediates in the synthesis of a wide variety of compounds, including natural products, pharmaceuticals, and materials. google.comresearchgate.net They are instrumental in building complex molecular architectures through reactions like aldol (B89426) condensations and cyclizations. fiveable.me

Structural Classification and IUPAC Nomenclature Considerations for 3-Methoxy-3-oxo-2-phenylpropanoic Acid

The systematic name "this compound" precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) rules.

Parent Chain: The longest carbon chain containing the highest priority functional group (the carboxylic acid) is a three-carbon chain, making the parent alkane "propane." The suffix "-oic acid" replaces the "-e," designating it as a "propanoic acid."

Numbering: The carbon of the carboxyl group (-COOH) is assigned as carbon-1.

Substituents:

A phenyl group (-C₆H₅) is attached to carbon-2, hence "2-phenyl."

At carbon-3, there is an oxo group (=O) and a methoxy (B1213986) group (-OCH₃). This combination forms a methyl ester. In the context of the propanoic acid chain, this is named as a "3-methoxy-3-oxo" substituent.

Structurally, the compound is classified as:

An α-substituted carboxylic acid , because the phenyl group is located on the alpha-carbon (C2), the carbon atom adjacent to the primary carboxyl group. libretexts.org

A malonic acid half-ester . Malonic acid is a dicarboxylic acid (propanedioic acid). This compound is a derivative where one carboxyl group is esterified with methanol (B129727), and the α-carbon is substituted with a phenyl group. It is also referred to as monomethyl phenylmalonate.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Other Names | Monomethyl phenylmalonate, Phenylmalonic acid monomethyl ester |

| CAS Number | 33315-63-8 chemicalbook.com |

| Molecular Formula | C₁₀H₁₀O₄ sigmaaldrich.com |

| Molecular Weight | 194.19 g/mol sigmaaldrich.com |

Historical Development and Research Trajectories of Related Phenylpropanoic Acid Scaffolds

The study of phenylpropanoic acid and its derivatives has a rich history intertwined with the development of organic synthesis. Phenylpropanoic acid itself, also known as hydrocinnamic acid, is a naturally occurring compound belonging to the phenylpropanoid class. wikipedia.orgdrugbank.com Early preparations involved the hydrogenation of cinnamic acid. wikipedia.org

The development of phenylmalonic acid scaffolds, from which this compound is derived, was a significant advancement. Early academic work in the late 19th and early 20th centuries focused on the synthesis and characterization of these compounds. A common historical route to phenylmalonic esters, such as diethyl phenylmalonate, started from benzyl (B1604629) chloride. google.com This multi-step process involved its conversion to benzyl cyanide, followed by synthesis of phenylacetic acid and its esters. These intermediates were then converted to diethyl phenylmalonate. google.com

A notable challenge in synthesizing phenylmalonates is that the direct alkylation of malonic esters with aryl halides is generally inefficient because aryl halides are poor electrophiles for this type of reaction. wikipedia.org Consequently, synthetic chemists developed indirect routes, such as the Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate, followed by decarbonylation, to access the diethyl phenylmalonate scaffold. wikipedia.org More direct methods were later developed, including the carbonation of the enolate of phenylacetic acid or improved processes starting from chlorobenzene, reflecting an ongoing drive for more efficient and economical syntheses.

The synthesis of malonic acid half-esters, like the title compound, also presented challenges. The selective hydrolysis (saponification) of only one ester group in a symmetric diester like dimethyl phenylmalonate is difficult to control and often results in a mixture of the starting material, the desired half-ester, and the fully hydrolyzed dicarboxylic acid. google.com More recent methodologies have focused on achieving highly selective monohydrolysis to produce these valuable half-esters in high yield and purity. nih.gov Research into phenylpropanoic acid derivatives continues to be an active area, with modern studies exploring their applications in medicinal chemistry, such as in the development of new therapeutic agents. nih.govnih.gov

Referenced Compounds

| Compound Name | Molecular Formula | Context |

|---|---|---|

| This compound | C₁₀H₁₀O₄ | The subject of this article; a phenylmalonic acid half-ester. |

| Phenylpropanoic acid (Hydrocinnamic acid) | C₉H₁₀O₂ | A related parent scaffold in the phenylpropanoid class. wikipedia.org |

| Malonic acid (Propanedioic acid) | C₃H₄O₄ | The parent dicarboxylic acid of malonates. |

| Phenylmalonic acid | C₉H₈O₄ | The dicarboxylic acid precursor to the title compound. |

| Diethyl phenylmalonate | C₁₃H₁₆O₄ | A commonly synthesized diester derivative of phenylmalonic acid. wikipedia.org |

| Dimethyl phenylmalonate | C₁₁H₁₂O₄ | The dimethyl ester analog of diethyl phenylmalonate. google.com |

| Phenylacetic acid | C₈H₈O₂ | A common precursor in the synthesis of phenylmalonates. |

| Cinnamic acid | C₉H₈O₂ | A precursor to phenylpropanoic acid via hydrogenation. wikipedia.org |

| Benzyl chloride | C₇H₇Cl | An early starting material for the synthesis of phenylmalonates. google.com |

| Benzyl cyanide | C₈H₇N | An intermediate in the synthesis of phenylacetic acid. google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-3-oxo-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)8(9(11)12)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXKTDAUPNBKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 3 Oxo 2 Phenylpropanoic Acid

Reaction Pathways of the β-Keto Acid Moiety

The 1,3-dicarbonyl arrangement in 3-methoxy-3-oxo-2-phenylpropanoic acid provides a versatile scaffold for numerous chemical transformations. The acidic α-hydrogen and the two distinct carbonyl functionalities are key to its reactivity.

Decarboxylation Processes: Kinetics, Thermodynamics, and Catalysis

As a derivative of malonic acid, this compound readily undergoes decarboxylation, a process that is central to its synthetic utility. This reaction typically proceeds through the formation of an enolate intermediate, which is then protonated to yield methyl 2-phenylacetate. nih.gov The ease of decarboxylation is a characteristic feature of β-keto acids and malonic acids, where the transition state is stabilized through a cyclic conformation.

The decarboxylation can be initiated under various conditions, including thermal, acidic, or basic catalysis. The Doebner modification of the Knoevenagel condensation, for example, utilizes pyridine (B92270) to facilitate condensation with a carbonyl compound, which is often followed by decarboxylation. wikipedia.org

Modern synthetic methods have leveraged this inherent reactivity in catalytic cycles. For instance, copper-catalyzed aerobic oxidative processes can achieve the decarboxylative α-arylation of malonic acid half-esters. nih.govacs.org This method merges copper catalysis with the in-situ generation of an enolate via decarboxylation, allowing for the formation of carbon-carbon bonds with arylboron nucleophiles. nih.govacs.org Similarly, decarboxylation is a key step in catalytic Mannich reactions, providing an atom-economical route to α-amino-β-carboxylic phosphonates when reacted with imines. researchgate.net In some complex molecules, decarboxylative fragmentation can be triggered by an initial hydrolysis of the ester group. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Decarboxylative Arylation | Cu catalyst, Arylboron nucleophile, Aerobic conditions | Forms an enolate intermediate in situ for C-C bond formation. | nih.govacs.org |

| Decarboxylative Mannich Reaction | Bifunctional amino thiourea (B124793) catalyst | Stereoselective reaction with imines following enolate formation. | researchgate.net |

| Decarboxylative Fragmentation | Enzymatic hydrolysis (Carboxylesterases) | Initial ester hydrolysis triggers subsequent decarboxylation. | nih.gov |

| Doebner Condensation | Pyridine | Condensation with aldehydes is coupled with decarboxylation. | wikipedia.org |

Reduction Reactions of the Carbonyl and Carboxylic Acid Groups

The carboxylic acid and ester groups of this compound can be reduced using various reagents, with the product depending on the specific conditions and the reducing agent employed.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl functionalities. The reduction of the closely related diethyl phenylmalonate with LiAlH₄ in ethereal solvents yields 2-phenyl-1,3-propanediol. google.comacs.org This transformation proceeds through the complete reduction of both the ester and carboxylic acid moieties to primary alcohols.

More selective reductions are also possible. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is known to selectively reduce β-keto esters to their corresponding β-hydroxy esters. thieme-connect.com While this compound is not a β-keto ester, the principles of chemoselectivity are relevant. For instance, treatment of β-keto ester enolates with aluminum hydride can chemoselectively reduce the ester group to a β-keto-alcohol. jst.go.jp

Biocatalysis offers a powerful method for the stereoselective reduction of related dicarbonyl compounds. Baker's yeast (Saccharomyces cerevisiae) and its genetically engineered enzymes are widely used for the asymmetric reduction of β-keto esters to produce optically active β-hydroxy esters, which are valuable chiral building blocks. acs.orgnih.govresearchgate.net

| Substrate | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Diethyl Phenylmalonate | Lithium Aluminum Hydride (LiAlH₄) | 2-Phenyl-1,3-propanediol | google.comacs.org |

| β-Keto Esters | Sodium Borohydride (NaBH₄) | β-Hydroxy Esters | thieme-connect.com |

| β-Keto Ester Enolates | Aluminum Hydride | β-Keto-alcohols | jst.go.jp |

| β-Keto Esters | Baker's Yeast (Saccharomyces cerevisiae) | Chiral β-Hydroxy Esters | acs.orgnih.govresearchgate.net |

Condensation Reactions with Nitrogen-Containing Nucleophiles and other Reactants

The active methylene (B1212753) group (the α-carbon) in this compound is sufficiently acidic to be deprotonated by a mild base, forming a nucleophilic carbanion. This enolate can then participate in condensation reactions with various electrophiles, most notably carbonyl compounds and their derivatives.

The Knoevenagel condensation is a hallmark reaction of active methylene compounds. wikipedia.org It involves the reaction with an aldehyde or a ketone, typically catalyzed by a weak base like an amine (e.g., piperidine), to form an α,β-unsaturated product after dehydration. wikipedia.orgnih.govorganicreactions.org The reaction is a powerful tool for carbon-carbon bond formation. researchgate.net

The molecule also reacts with nitrogen-containing nucleophiles. For example, condensation with hydrazine (B178648) or its derivatives is a common method for synthesizing pyrazole (B372694) heterocycles. nih.gov The reaction proceeds through initial nucleophilic attack by the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration. Other nitrogen nucleophiles, such as amidines, also react with malonic acid derivatives to form heterocyclic systems. rsc.org

| Reaction Name | Reactant | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Aldehydes, Ketones | Weak amines (e.g., piperidine) | α,β-Unsaturated dicarbonyl compounds | wikipedia.orgorganicreactions.org |

| Heterocycle Synthesis | Hydrazine | Typically uncatalyzed or base-catalyzed | Pyrazoles | nih.gov |

| Heterocycle Synthesis | Amidines | Varies | Substituted pyrimidines or other N-heterocycles | rsc.org |

| Decarboxylative Mannich Reaction | Imines | Chiral thiourea catalyst | β-Amino esters | researchgate.net |

Reactivity Profile of the Methoxy (B1213986) Substituent

The methoxy group is part of a methyl ester functionality, and its reactivity is dominated by nucleophilic acyl substitution at the ester's carbonyl carbon.

Nucleophilic Substitution Reactions on the Methoxy Group

The most common reactions involving the methoxy group are hydrolysis and transesterification. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the cleavage of the acyl-oxygen bond and the departure of the methoxy group as methanol (B129727) or methanolate.

Ester hydrolysis, the conversion of the ester to a carboxylic acid, can be achieved under either acidic or basic (saponification) conditions. nih.gov The hydrolysis of unsubstituted diethyl or dimethyl 2-phenylmalonate is readily accomplished by heating with aqueous or mixed aqueous-alcoholic solutions of a base like sodium hydroxide. nih.govbeilstein-journals.org Acid-catalyzed hydrolysis can also be employed, though it can sometimes be accompanied by decarboxylation, especially under harsh conditions. beilstein-journals.orgbeilstein-journals.org

Transesterification involves the substitution of the methoxy group with a different alkoxy group from another alcohol. This reaction is often catalyzed by acids or bases and is typically an equilibrium process. For related β-keto esters, it has been observed that when reduction with sodium borohydride is performed in an alcoholic solvent, transesterification can occur subsequent to the reduction of the keto group. thieme-connect.com

| Reaction | Reagents | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH | Heating in water or water/ethanol (B145695) mixtures | Phenylmalonic acid | nih.govbeilstein-journals.org |

| Acidic Hydrolysis | Aqueous HBr/AcOH | Reflux | Phenylacetic acid (hydrolysis with decarboxylation) | beilstein-journals.orgbeilstein-journals.org |

| Transesterification | An alcohol (R'OH), Acid or Base catalyst | Varies | The corresponding R'-ester of 2-phenylpropanoic acid | thieme-connect.com |

Reactivity of the Phenyl Substituent and Aromatic Functionalization

The phenyl ring of this compound can undergo electrophilic aromatic substitution (S_EAr), a class of reactions fundamental to aromatic chemistry. wikipedia.org The substituent attached to the ring, -CH(COOH)(COOCH₃), influences both the rate of reaction and the position of substitution (regioselectivity).

The two carbonyl groups in the substituent are strongly electron-withdrawing. This effect is transmitted to the phenyl ring, making it less electron-rich than benzene (B151609) itself. As a result, the substituent deactivates the aromatic ring towards electrophilic attack. lkouniv.ac.in Such deactivating groups slow down the rate of electrophilic substitution, meaning that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required compared to reactions with activated rings like toluene (B28343) or phenol. wikipedia.org

According to the principles of electrophilic aromatic substitution, electron-withdrawing deactivating groups direct incoming electrophiles to the meta position. lkouniv.ac.in This is because the resonance structures of the cationic intermediate (the sigma complex) formed during ortho or para attack place the positive charge adjacent to the positively polarized carbon of the substituent, which is highly destabilizing. The intermediate for meta attack avoids this unfavorable arrangement.

Therefore, standard electrophilic aromatic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (with fuming H₂SO₄), and Friedel-Crafts reactions are expected to yield the meta-substituted derivative of this compound. uci.edumasterorganicchemistry.com

Elucidation of Reaction Mechanisms

The mechanism of electrophilic aromatic substitution reactions is a well-established, multi-step process. The specific nuances for this compound can be inferred from this general mechanism.

The generally accepted mechanism for electrophilic aromatic substitution involves two main steps. masterorganicchemistry.comstudymind.co.uk The first step is the attack of the electrophile (E⁺) by the π electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction as it involves the disruption of the aromaticity of the ring. masterorganicchemistry.com

For this compound, the arenium ion intermediate would have the electrophile attached to the ring and a positive charge delocalized over the remaining five carbon atoms of the ring through resonance. As discussed previously, the meta-substituted arenium ion is the most stable and therefore the predominantly formed intermediate.

The transition state for this first step would involve the partial formation of the new carbon-electrophile bond and the partial breaking of the aromatic π system. The energy of this transition state is a critical factor in determining the reaction rate.

The second step of the mechanism involves the deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the final substituted product. This step is generally fast. masterorganicchemistry.com The transition state for this step involves the partial breaking of the carbon-hydrogen bond and the partial reformation of the aromatic π system.

The outcomes and selectivity of electrophilic aromatic substitution reactions are significantly influenced by the choice of catalysts, solvents, and the reaction temperature.

Catalysts: For many electrophilic aromatic substitution reactions, a catalyst is required to generate a sufficiently strong electrophile to react with the deactivated aromatic ring of this compound. libretexts.org For example, in Friedel-Crafts reactions, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is used to generate a carbocation or an acylium ion from an alkyl halide or an acyl halide, respectively. wikipedia.orgmasterorganicchemistry.comrsc.orgorganic-chemistry.org In nitration, concentrated sulfuric acid is used to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com The choice and strength of the catalyst can influence the reaction rate.

Solvents: The polarity of the solvent can affect the rates of electrophilic aromatic substitution reactions. nih.gov Solvents can stabilize the charged intermediates and transition states. For instance, polar solvents can facilitate the formation of the arenium ion. However, the choice of solvent is also constrained by its potential to react with the strong electrophiles or catalysts employed. sci-hub.se

Temperature: The temperature at which the reaction is carried out can influence both the reaction rate and the regioselectivity. Generally, higher temperatures lead to faster reaction rates. However, in some cases, temperature can also affect the product distribution. While the meta-directing effect of the substituent in this compound is strong, at higher temperatures, the formation of minor ortho and para isomers might be observed due to the increased kinetic energy of the reacting molecules, allowing them to overcome the higher activation energy barriers leading to these less stable intermediates. acs.orgacs.org

Stereochemical Aspects and Chirality in 3 Methoxy 3 Oxo 2 Phenylpropanoic Acid Research

Determination of Enantiomeric Excess and Absolute Configuration

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of a molecule, providing definitive evidence of its stereochemical configuration. This powerful analytical technique is predicated on the diffraction of X-rays by the ordered arrangement of atoms within a crystalline solid. The resulting diffraction pattern is mathematically decoded to generate a detailed map of electron density, from which the precise spatial coordinates of each atom can be determined.

For a chiral molecule such as 3-Methoxy-3-oxo-2-phenylpropanoic acid, which possesses a stereocenter at the C2 carbon, X-ray crystallography can unambiguously establish the absolute configuration of a single enantiomer, provided a suitable single crystal can be obtained. The process involves growing a crystal of the enantiomerically pure compound, which may require derivatization with a chiral auxiliary of known absolute stereochemistry.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion. When heavy atoms are present in the crystal structure, they scatter X-rays with a phase shift that is dependent on the chirality of the molecule. By carefully analyzing the intensities of Bijvoet pairs—reflections that are equivalent in the absence of anomalous scattering—the true absolute stereochemistry of the molecule can be assigned.

Table 1: Illustrative Crystallographic Data for a Chiral Organic Molecule

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁ | A common chiral space group indicating a two-fold screw axis. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.1 Å | The dimensions of the basic repeating unit of the crystal lattice. |

| α = 90°, β = 105.3°, γ = 90° | The angles between the unit cell axes. | |

| Volume (V) | 592.4 ų | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

| Flack Parameter | 0.05(10) | A value close to zero that confirms the correct absolute stereochemistry has been determined. |

In a typical research context, the successful crystallization and subsequent X-ray diffraction analysis of an enantiomer of this compound would yield a similar set of data. This would allow for the unequivocal assignment of either the (R)- or (S)-configuration to the chiral center, thereby providing a definitive stereochemical reference point for this compound.

Computational and Theoretical Studies on 3 Methoxy 3 Oxo 2 Phenylpropanoic Acid

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 3-Methoxy-3-oxo-2-phenylpropanoic acid are crucial for its chemical and biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's flexibility and preferred shapes.

Conformational Analysis:

Conformational analysis of this compound involves identifying the stable arrangements of its atoms, known as conformers, and determining their relative energies. The molecule's structure features several rotatable bonds, leading to a complex potential energy surface. Key rotations include the bond between the phenyl ring and the chiral carbon, the bonds around the carboxylic acid and methoxy (B1213986) groups, and the bond connecting the chiral carbon to the carbonyl group.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to locate energy minima corresponding to stable conformers. For analogous molecules like methyl phenylglyoxylate (B1224774), studies have shown that the orientation of the ester group and the phenyl ring are critical in determining the lowest energy conformation. It is expected that for this compound, the most stable conformers will be those that minimize steric hindrance between the phenyl ring, the methoxy group, and the carboxylic acid group.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a time-resolved view of the molecular motions of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its behavior in different environments, such as in a vacuum or in a solvent. These simulations can reveal how the molecule transitions between different conformations and how it interacts with its surroundings.

For substituted phenylpropanoic acids, MD simulations have been used to study their self-assembly and interactions with other molecules. A simulation of this compound would likely show significant flexibility, with the phenyl ring and the methoxycarbonyl group undergoing frequent rotations. The carboxylic acid group would also be expected to form hydrogen bonds with solvent molecules if present.

A typical MD simulation would involve the following steps:

System Setup: A model of the molecule is placed in a simulation box, often with solvent molecules.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.

Production Run: The simulation is run for a specified period, during which the trajectories of all atoms are recorded.

Analysis of the MD trajectory can provide information on various properties, including the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the molecule.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties, reactivity, and acidity of this compound.

Electronic Structure and Reactivity:

The electronic structure of a molecule is described by its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is the most electron-rich part of the molecule. The LUMO is likely to be centered on the carbonyl groups of the ester and carboxylic acid, which are electron-deficient. DFT calculations can provide precise energies and spatial distributions of these frontier orbitals. These calculations also allow for the determination of various reactivity descriptors, as shown in the table below.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Values)

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.7 eV |

| Ionization Potential | Energy required to remove an electron | 7.2 eV |

| Electron Affinity | Energy released when an electron is added | 1.5 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.35 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.85 eV |

Acidity:

The acidity of this compound is determined by the stability of its conjugate base, which is formed by the deprotonation of the carboxylic acid group. Quantum chemical methods can be used to calculate the pKa of the molecule, which is a quantitative measure of its acidity. researchgate.netntu.edu.iq

The pKa can be predicted by calculating the Gibbs free energy change for the dissociation of the acid in a solvent, typically water. This is often done using a thermodynamic cycle that involves calculating the gas-phase deprotonation energy and the solvation energies of the acid and its conjugate base. The use of continuum solvation models, such as the Polarizable Continuum Model (PCM), is common in these calculations. For substituted carboxylic acids, DFT calculations have been shown to provide pKa values that are in good agreement with experimental data. researchgate.netntu.edu.iq

Molecular Modeling of Substrate-Enzyme Interactions in Biocatalytic Transformations

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are essential for studying how this compound might interact with enzymes in biocatalytic transformations. These methods can predict the binding mode of the molecule in the active site of an enzyme and provide insights into the catalytic mechanism.

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, which is typically a protein. The goal of docking is to find the binding pose that has the lowest energy, which is often assumed to be the most stable and biologically relevant conformation.

For this compound, a potential biocatalytic transformation is the reduction of the ketone group to a hydroxyl group, which would be catalyzed by a reductase enzyme. Molecular docking could be used to study the interaction of the molecule with the active site of a reductase. The docking results would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the enzyme.

Table 2: Potential Interactions of this compound with a Putative Reductase Active Site (Illustrative)

| Functional Group of Ligand | Interacting Residue of Enzyme | Type of Interaction |

|---|---|---|

| Carboxylic Acid | Arginine, Lysine | Hydrogen Bond, Salt Bridge |

| Phenyl Ring | Phenylalanine, Tryptophan | π-π Stacking |

| Methoxy Group | Leucine, Isoleucine | Hydrophobic Interaction |

Molecular Dynamics Simulations of Enzyme-Substrate Complexes:

Following molecular docking, molecular dynamics simulations can be performed on the enzyme-substrate complex to study its dynamic behavior. These simulations can provide a more realistic picture of the binding process and can help to validate the docking results. MD simulations can also be used to study the conformational changes that occur in the enzyme and the substrate upon binding. youtube.com

In the context of a biocatalytic reduction, MD simulations could be used to investigate the mechanism of hydride transfer from a cofactor, such as NADH or NADPH, to the carbonyl group of this compound. These simulations can provide insights into the transition state of the reaction and the role of specific amino acid residues in catalysis.

Prediction of Spectroscopic Properties (e.g., NMR, IR) and Validation with Experimental Data

Computational methods can be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimental data to validate the computed structure and to aid in the interpretation of the experimental spectra. mdpi.com

NMR Spectroscopy:

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Quantum chemical calculations can predict the chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) in a molecule. These calculations are typically performed using DFT methods, often in conjunction with a continuum solvation model to account for the effect of the solvent.

The accuracy of the predicted NMR chemical shifts can be improved by comparing them to the experimental values for a known reference compound, such as tetramethylsilane (B1202638) (TMS). The comparison of predicted and experimental NMR spectra can help to confirm the structure of the molecule and to assign the signals in the experimental spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid H | 12.5 | - |

| Phenyl H (ortho) | 7.5 | 129.0 |

| Phenyl H (meta) | 7.4 | 128.5 |

| Phenyl H (para) | 7.3 | 128.0 |

| Methine H | 4.5 | 55.0 |

| Methoxy H | 3.7 | 52.0 |

| Carboxylic Acid C | - | 175.0 |

| Carbonyl C | - | 195.0 |

| Phenyl C (ipso) | - | 135.0 |

IR Spectroscopy:

IR spectroscopy provides information about the vibrational modes of a molecule. The frequencies and intensities of the vibrations can be calculated using quantum chemical methods. These calculations are typically performed at the harmonic level, but anharmonic corrections can be included to improve the accuracy of the predicted frequencies.

The predicted IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational bands of the molecule. For this compound, key vibrational bands would include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the ketone, and the C-O stretches of the ester and ether functionalities.

Table 4: Predicted IR Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1710 |

| Ketone | C=O stretch | 1685 |

| Ester | C=O stretch | 1740 |

| Phenyl Ring | C=C stretch | 1600, 1450 |

Utility in Advanced Organic Synthesis and Broader Chemical Research

Role as Versatile Synthetic Intermediates and Building Blocks

As a derivative of malonic acid, 3-Methoxy-3-oxo-2-phenylpropanoic acid is an especially valuable building block, primarily due to the reactivity of the α-carbon (the carbon atom adjacent to both the carboxyl and methoxycarbonyl groups). The protons on this carbon are acidic and can be readily removed by a base to form a stable enolate. This nucleophilic enolate is central to its utility in forming new carbon-carbon bonds, making it a cornerstone in the synthesis of more complex molecules.

Precursors for Diverse Substituted Phenylpropanoic Acids and their Derivatives

One of the most powerful applications of this compound is in the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. wikipedia.orglibretexts.org The process begins with the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide. This step introduces a new alkyl group at the α-position. Subsequent hydrolysis of the methyl ester followed by heating induces decarboxylation (loss of CO₂), yielding a mono-substituted phenylacetic acid derivative. youtube.comyoutube.com

This sequence allows for the synthesis of a vast range of 2-phenylpropanoic acid derivatives, which are themselves important structural motifs in pharmaceuticals. nih.gov The versatility of this approach is demonstrated by the wide variety of alkylating agents that can be employed.

Below is a table illustrating the synthesis of various substituted phenylpropanoic acids starting from this compound.

| Alkylating Agent (R-X) | Intermediate Product | Final Phenylpropanoic Acid Derivative |

| Methyl Iodide (CH₃I) | 3-Methoxy-2-methyl-3-oxo-2-phenylpropanoic acid | 2-Phenylpropanoic acid |

| Ethyl Bromide (CH₃CH₂Br) | 2-Ethyl-3-methoxy-3-oxo-2-phenylpropanoic acid | 2-Phenylbutanoic acid |

| Benzyl (B1604629) Bromide (BnBr) | 2-Benzyl-3-methoxy-3-oxo-2-phenylpropanoic acid | 2,3-Diphenylpropanoic acid |

This synthetic strategy provides a reliable and modular route to create libraries of phenylpropanoic acid derivatives for various research applications. nih.gov

Scaffold for the Construction of Complex Heterocyclic Systems (e.g., Pyrrolidines, Piperidines)

The principles of the malonic ester synthesis can be extended to the construction of cyclic structures, including important nitrogen-containing heterocycles like pyrrolidines and piperidines. uobabylon.edu.iqorganic-chemistry.orgnih.gov These ring systems are prevalent in natural products and pharmaceuticals. A common strategy, known as the Perkin alicyclic synthesis, involves using a dihaloalkane as the alkylating agent. wikipedia.org

For example, the enolate of this compound can be reacted with a suitable dihaloalkane, such as 1,4-dibromobutane. The initial alkylation is followed by a second, intramolecular alkylation reaction, which forms a five-membered carbocyclic ring. This cyclic intermediate, a phenyl-substituted cyclobutane-1-carboxylate-1-carboxylic acid derivative, can then be converted through several steps (e.g., amination, reduction, ring-opening/closing sequences) into a phenyl-substituted pyrrolidine (B122466) scaffold. A similar approach using 1,5-dihalopentanes can provide access to piperidine (B6355638) rings. organic-chemistry.org This methodology offers a powerful way to build complex, drug-like heterocyclic systems from a relatively simple starting material.

Synthesis of Amino Acid Analogues and Stereodefined Derivatives

Non-natural amino acids are crucial components in medicinal chemistry, often used to create peptides with enhanced stability or novel biological properties. princeton.edu this compound serves as a valuable precursor for the synthesis of β-phenylalanine derivatives (β-PADs), a class of unnatural amino acid analogues. tandfonline.comnih.govnih.gov

Synthetic routes to β-PADs often involve the introduction of a nitrogen-containing functional group. For instance, the α-carbon can be functionalized, and subsequent chemical manipulations can lead to the formation of an amino group at the β-position relative to the carboxylic acid. The development of asymmetric and metallocatalytic syntheses has enabled the creation of specific stereoisomers (enantiomers) of these amino acid analogues with high enantioselectivity. tandfonline.comnih.gov The ability to control the stereochemistry is critical, as different enantiomers of a molecule often have vastly different biological activities.

Development and Refinement of Novel Synthetic Methodologies Featuring this compound Moieties

The importance of malonic acid half-esters (MAHOs) like this compound has driven research into more efficient and scalable synthetic methods for their preparation. Traditional methods can be cumbersome, but recent advancements have focused on improving these processes.

A notable development is the practical, large-scale synthesis of MAHOs through the highly efficient selective monohydrolysis of symmetric diesters (like dimethyl phenylmalonate). nih.gov This method is characterized by its environmentally benign and straightforward conditions, requiring only water, a small amount of a volatile co-solvent, and inexpensive reagents, while producing no hazardous by-products. nih.gov

Design and Synthesis of Chemically-Oriented Scaffolds for Enzyme Modulators

The phenylpropanoic acid structure is a well-established scaffold in medicinal chemistry and drug discovery. mdpi.comnih.gov By systematically modifying this core structure, chemists can generate large libraries of related compounds for screening against biological targets such as enzymes. This compound is an ideal starting point for creating such libraries due to its synthetic tractability.

The design of these scaffolds focuses on creating structural diversity by making modifications at several key positions:

The α-carbon: As discussed, alkylation at this position allows for the introduction of a wide variety of side chains. nih.gov

The Phenyl Ring: Substituents can be incorporated onto the phenyl ring of the starting material, leading to derivatives with different electronic and steric properties.

The Carboxylic Acid and Ester Groups: These functional groups can be converted into other functionalities, such as amides, hydroxamic acids, or other bioisosteres, to modulate interactions with enzyme active sites.

This synthetic accessibility allows for the creation of diverse molecular shapes and functionalities around a central phenylpropanoic acid core. Structure-activity relationship (SAR) studies on these libraries have led to the identification of potent and selective modulators for various enzymes and receptors. For example, substituted phenylpropanoic acid derivatives have been identified as activators for peroxisome proliferator-activated receptors (PPARs) and as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.govnih.gov The research emphasizes how the synthetic versatility of the starting scaffold is crucial for exploring the chemical space around a pharmacophore and optimizing its biological activity. nih.gov

The following table presents a conceptual overview of scaffold diversification for enzyme modulator design.

| Core Scaffold | Point of Diversification | Example Modification | Potential Derivative Class |

| 2-Phenylpropanoic Acid | α-carbon | Alkylation with various R-groups | α-Alkyl-phenylpropanoic acids |

| 2-Phenylpropanoic Acid | Phenyl Ring | Introduction of substituents (e.g., -OCH₃, -Cl) | Substituted-phenylpropanoic acids |

| 2-Phenylpropanoic Acid | Carboxyl Group | Conversion to amide | Phenylpropanamides |

This strategic approach, enabled by versatile starting materials like this compound, is fundamental to modern drug discovery and chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.